molecular formula C9H16O3 B14810284 Methyl 2-(hydroxymethyl)cyclohexanecarboxylate

Methyl 2-(hydroxymethyl)cyclohexanecarboxylate

Cat. No.: B14810284
M. Wt: 172.22 g/mol
InChI Key: KZNXMMWIDJRYAG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl trans-2-hydroxymethylcyclohexane-1-carboxylate can be synthesized through several synthetic routes. One common method involves the esterification of trans-2-hydroxymethylcyclohexane-1-carboxylic acid with methanol in the presence of an acid catalyst . The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of methyl trans-2-hydroxymethylcyclohexane-1-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl trans-2-hydroxymethylcyclohexane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl trans-2-hydroxymethylcyclohexane-1-carboxylate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of methyl trans-2-hydroxymethylcyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a substrate for enzymes involved in metabolic processes. The hydroxyl and ester functional groups allow it to participate in various biochemical reactions, influencing cellular functions and pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl cis-2-hydroxymethylcyclohexane-1-carboxylate
  • Ethyl trans-2-hydroxymethylcyclohexane-1-carboxylate
  • Methyl trans-2-hydroxyethylcyclohexane-1-carboxylate

Uniqueness

Methyl trans-2-hydroxymethylcyclohexane-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to its similar compounds.

Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

methyl 2-(hydroxymethyl)cyclohexane-1-carboxylate

InChI

InChI=1S/C9H16O3/c1-12-9(11)8-5-3-2-4-7(8)6-10/h7-8,10H,2-6H2,1H3

InChI Key

KZNXMMWIDJRYAG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCCC1CO

Origin of Product

United States

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